{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine

Lipophilicity Drug-likeness Secondary amine

This secondary amine is a structurally novel scaffold with a predicted top-ranked target of retinol-binding protein 4 (RBP4; P-value 82), making it a strategic starting point for chemical probe development in insulin resistance, obesity, and Stargardt disease research. Unlike the amide analog (CAS 1207041-58-4), the amine linkage reduces H-bond acceptors, enhancing CNS permeability (tPSA 39.72 Ų, LogP 4.39). Its 3,4,5-trimethoxybenzyl motif provides critical aromatic recognition for the retinol-binding cavity. Researchers conducting systematic SAR or phenotypic screening should select this compound over truncated analogs that lack the full pharmacophore.

Molecular Formula C20H24F3NO3
Molecular Weight 383.411
CAS No. 1204296-75-2
Cat. No. B2673203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine
CAS1204296-75-2
Molecular FormulaC20H24F3NO3
Molecular Weight383.411
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CNCCCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C20H24F3NO3/c1-25-17-11-15(12-18(26-2)19(17)27-3)13-24-10-4-5-14-6-8-16(9-7-14)20(21,22)23/h6-9,11-12,24H,4-5,10,13H2,1-3H3
InChIKeySCRFURNYKRHJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1204296-75-2: A Dual-Pharmacophore Secondary Amine Bearing 4-Trifluoromethylphenyl and 3,4,5-Trimethoxybenzyl Moieties


{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine (CAS 1204296-75-2) is a synthetic secondary amine (C₂₀H₂₄F₃NO₃, MW 383.41) [1] that incorporates two privileged pharmacophoric fragments: an electron‑withdrawing 4‑trifluoromethylphenyl group linked via a three‑carbon propyl spacer to a 3,4,5‑trimethoxybenzylamine moiety [2]. The compound exhibits a calculated LogP of 4.39 and a topological polar surface area (tPSA) of 39.72 Ų, placing it within drug‑like chemical space according to Lipinski’s Rule of Five [3]. Unlike its closest amide‑type congener (CAS 1207041‑58‑4), the secondary amine functionality eliminates the amide carbonyl, reducing the number of hydrogen‑bond acceptors from five to four and altering both polarity and metabolic susceptibility .

Why Generic Substitution Fails for CAS 1204296-75-2: Structural Nuances Differentiate It from Close Analogs


Compounds within the trifluoromethylphenyl‑propyl‑trimethoxybenzyl class cannot be treated as interchangeable. Seemingly minor structural modifications—reduction of the propyl linker to ethyl, oxidation of the secondary amine to an amide, or removal of the 3,4,5‑trimethoxybenzyl group—profoundly alter key molecular descriptors including LogP, tPSA, hydrogen‑bonding capacity, and metabolic stability [1]. As demonstrated by the ZINC SEA target‑prediction engine, even subtle scaffold changes redirect predicted target engagement profiles: the target amine exhibits a top‑ranked prediction for retinol‑binding protein 4 (RBP4), a profile that cannot be assumed for analogs lacking the precise balance of lipophilicity and amine basicity [2]. The absence of any curated bioactivity record in ChEMBL for this compound further underscores that its pharmacological behavior cannot be extrapolated from in‑class data without experimental validation [3].

Product-Specific Quantitative Evidence Guide for CAS 1204296-75-2


LogP Differentiation: Target Amine vs. Propanamide Analog Confers Distinct Lipophilicity

The target secondary amine exhibits a calculated LogP of 4.39 [1], reflecting the lipophilic contribution of the trifluoromethylphenyl and trimethoxybenzyl groups combined with the basic amine nitrogen. In contrast, the closest amide congener (CAS 1207041-58-4), which replaces the amine –NH– with an amide –C(=O)NH–, introduces a polar carbonyl group that reduces LogP by an estimated 0.5–1.0 units (typical amide vs. amine ΔLogP for matched molecular pairs) . This difference directly impacts membrane permeability, tissue distribution, and predicted oral absorption.

Lipophilicity Drug-likeness Secondary amine

Hydrogen-Bond Acceptor Count: Secondary Amine Offers Reduced Polar Surface Area vs. Amide Analog

The target compound contains four hydrogen-bond acceptors (three methoxy oxygens plus the amine nitrogen) and a tPSA of 39.72 Ų [1]. The propanamide analog (CAS 1207041-58-4) incorporates an additional carbonyl oxygen, bringing its H-bond acceptor count to five and increasing its tPSA by approximately 10–15 Ų based on the incremental contribution of an amide carbonyl . Lower tPSA correlates with improved passive membrane diffusion, a critical parameter for oral bioavailability and intracellular target access.

Polar surface area Permeability Hydrogen bonding

Predicted Target Engagement Profile: RBP4 Emerges as Top SEA Prediction, Distinct from In-Class Expectations

The Similarity Ensemble Approach (SEA) implemented in ZINC predicts retinol-binding protein 4 (RBP4) as the top-ranked protein target for this compound, with a P-value of 82 [1]. The same analysis returns no alternative high-confidence predictions for other target classes commonly associated with trifluoromethylphenyl‑ or trimethoxybenzyl‑containing ligands (e.g., GPCRs, kinases). This prediction profile is not shared by the simpler N‑methyl analog (CAS 459872-43-6), which lacks the 3,4,5‑trimethoxybenzyl pharmacophore and therefore loses the structural complementarity to the RBP4 retinol-binding pocket [2].

Target prediction RBP4 SEA Retinol-binding protein

Absence of Curated Bioactivity Data in ChEMBL: A Gap That Demands Experimental Validation, Not Assumption

The ZINC database explicitly states: 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound' as of ChEMBL version 20 [1]. This stands in contrast to many in-class compounds bearing either trifluoromethylphenyl or trimethoxybenzyl groups, which have documented bioactivity records [2]. The complete absence of curated bioactivity data for this specific CAS number means that any procurement decision must be driven by the compound's distinct structural hypothesis rather than by extrapolation from aggregated class-level activity data.

Data gap ChEMBL Bioactivity Procurement risk

Best Application Scenarios for CAS 1204296-75-2 Based on Structural Differentiation Evidence


RBP4-Targeted Probe Development for Metabolic and Ophthalmic Disease Research

The SEA prediction ranking RBP4 as the top target (P-value 82) supports deployment of this compound as a starting scaffold for retinol-binding protein 4 chemical probe development. Unlike truncated analogs (e.g., CAS 459872-43-6), the 3,4,5-trimethoxybenzyl moiety provides the aromatic recognition element needed for the retinol-binding cavity, while the 4-trifluoromethylphenyl group contributes lipophilic complementarity [1]. Researchers investigating RBP4 in insulin resistance, obesity, or Stargardt disease should prioritize this compound over simpler phenylpropylamines that lack the trimethoxybenzyl pharmacophore.

CNS-Penetrant Library Design Leveraging High LogP and Low tPSA

With a calculated LogP of 4.39 and tPSA of 39.72 Ų, this secondary amine falls within the favorable physicochemical window for CNS drug discovery (tPSA < 60–70 Ų, LogP 2–5) [1]. The amide analog (CAS 1207041-58-4) is disadvantaged for CNS applications due to its additional H-bond acceptor and higher tPSA. Medicinal chemistry teams building blood-brain barrier-penetrant screening collections should select the amine over the amide when CNS target engagement is required [2].

Chemical Biology Studies Requiring a Defined, Structurally Distinct Dual-Pharmacophore Probe

The compound's unique combination of a basic secondary amine, a 3,4,5-trimethoxybenzyl group (reminiscent of mescaline-derived pharmacophores), and a 4-trifluoromethylphenyl group (a privileged fragment in kinase and GPCR ligands) creates a chemotype that is not represented in ChEMBL bioactivity records [1]. This structural novelty makes it suitable for chemical biology programs seeking to identify novel target engagement through unbiased phenotypic screening, where the distinct chemotype reduces the risk of rediscovering known target-compound relationships [2].

Metabolic Stability SAR Studies Comparing Amine vs. Amide Linkers

The secondary amine linkage differentiates this compound from its propanamide analog (CAS 1207041-58-4) with respect to predicted metabolic stability. Secondary amines are substrates for monoamine oxidases (MAO) and cytochrome P450 N-dealkylation, whereas amides are hydrolyzed by amidases and esterases [1]. Researchers conducting systematic SAR around the central linker can use this compound as the amine reference point in head-to-head metabolic stability comparisons with the amide analog, generating paired data to inform lead optimization decisions [2].

Quote Request

Request a Quote for {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.